
2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features two pyrrole rings connected by a methylene bridge, with each pyrrole ring substituted with a methyl and a propyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions. This can be achieved using alkyl halides in the presence of a strong base.
Methylene Bridge Formation: The two pyrrole rings are connected via a methylene bridge using formaldehyde in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrrole ring, potentially converting it to a pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Pyrrolidine derivatives.
Substitution Products: Halogenated or nitro-substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylene bridge and substituted pyrrole rings can influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
2,2’-Methylenebis(4-methyl-1H-pyrrole): Lacks the propyl groups, which may affect its reactivity and biological activity.
2,2’-Methylenebis(4-propyl-1H-pyrrole): Lacks the methyl groups, potentially altering its chemical properties.
2,2’-Methylenebis(1H-pyrrole): Lacks both methyl and propyl groups, serving as a simpler analog for comparative studies.
Uniqueness: 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological interactions. These substituents may enhance its solubility, stability, and potential for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
102586-98-1 |
|---|---|
Molekularformel |
C17H26N2 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
4-methyl-2-[(4-methyl-3-propyl-1H-pyrrol-2-yl)methyl]-3-propyl-1H-pyrrole |
InChI |
InChI=1S/C17H26N2/c1-5-7-14-12(3)10-18-16(14)9-17-15(8-6-2)13(4)11-19-17/h10-11,18-19H,5-9H2,1-4H3 |
InChI-Schlüssel |
SGACQDFYZKJLDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



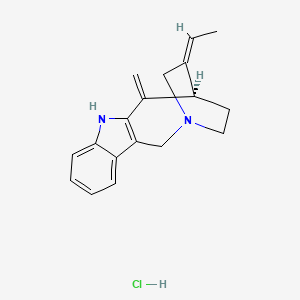
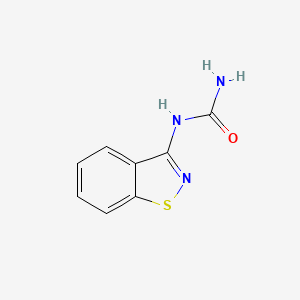
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
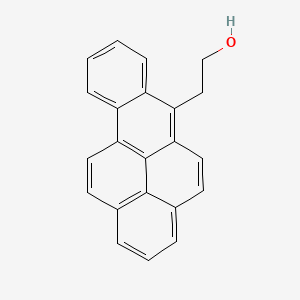

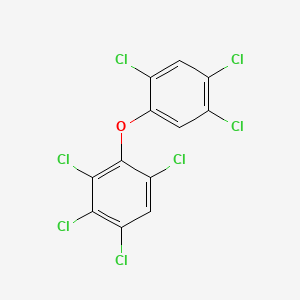
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)



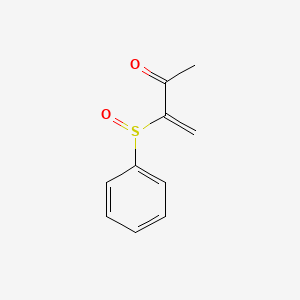
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)

